N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC15029598
Molecular Formula: C22H27N7O2
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N7O2 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 2-N-(3-methoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C22H27N7O2/c1-30-18-7-3-5-16(13-18)24-22-26-20(25-21(23)27-22)15-28-9-11-29(12-10-28)17-6-4-8-19(14-17)31-2/h3-8,13-14H,9-12,15H2,1-2H3,(H3,23,24,25,26,27) |
| Standard InChI Key | FYGIZHFCBMFUKE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Introduction
N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound featuring a triazine core and a piperazine moiety. The compound includes two methoxyphenyl groups, which are crucial for its potential biological activity. The triazine ring, a six-membered heterocyclic structure with three nitrogen atoms, enhances its reactivity and interaction with biological targets. The presence of methoxy groups influences the compound's lipophilicity and solubility, affecting its pharmacokinetic properties.
Synthesis and Reactivity
The synthesis of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, requiring careful optimization of reaction conditions to maximize yield and purity. The triazine ring can participate in nucleophilic substitution reactions, while the piperazine moiety may undergo alkylation or acylation reactions.
Biological Activity and Potential Applications
Compounds with piperazine and triazine moieties often exhibit significant biological activities, including anticancer and anti-inflammatory properties. The specific biological activity of N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine requires further empirical studies to elucidate its efficacy and mechanism of action. Potential applications include pharmaceuticals, where it could be used to target specific biological pathways.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine | Similar triazine core; different phenyl substitution | Antidepressant |
| 1-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanone | Contains piperazine; lacks triazine core | Antimicrobial |
| N-(3-methoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine | Fluorinated phenyl group; similar core | Potential anticancer |
Research Findings and Future Directions
Research on compounds with similar structures, such as other triazine derivatives, has shown promising antiproliferative activities against cancer cell lines . For N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine, further studies are needed to explore its therapeutic potential and understand its interaction with biological macromolecules.
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